molecular formula C8H9BrFNO B13329105 5-Bromo-2-ethoxy-4-fluoroaniline

5-Bromo-2-ethoxy-4-fluoroaniline

Cat. No.: B13329105
M. Wt: 234.07 g/mol
InChI Key: UJRBQHRLMVONDB-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-4-fluoroaniline: is an organic compound with the molecular formula C8H9BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, ethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-4-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 2-ethoxyaniline, undergoes nitration to introduce a nitro group.

    Bromination: The nitro compound is then brominated to introduce the bromine atom at the desired position.

    Reduction: The nitro group is reduced to an amino group.

    Fluorination: Finally, the compound is fluorinated to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethoxy-4-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield nitro derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and fluorine) and the ethoxy group can influence its reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which are crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-2-ethoxy-4-fluoroaniline is unique due to the specific arrangement of its substituents. The presence of the ethoxy group at the 2-position, along with bromine and fluorine at the 5- and 4-positions respectively, imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

5-bromo-2-ethoxy-4-fluoroaniline

InChI

InChI=1S/C8H9BrFNO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2,11H2,1H3

InChI Key

UJRBQHRLMVONDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N)Br)F

Origin of Product

United States

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